molecular formula C9H8ClN5O B14474933 N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide CAS No. 70786-30-0

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide

Katalognummer: B14474933
CAS-Nummer: 70786-30-0
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: TXYJESRLJLNFFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-chlorophenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions usually involve heating the mixture to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances the compound’s ability to bind to these targets, thereby increasing its potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-yl-acetamide
  • N-(4-Chlorophenyl)-1,3,5-triazole-2-yl-acetamide
  • N-(4-Chlorophenyl)-1,2,3-thiadiazole-5-yl-acetamide

Uniqueness

N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

70786-30-0

Molekularformel

C9H8ClN5O

Molekulargewicht

237.64 g/mol

IUPAC-Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]acetamide

InChI

InChI=1S/C9H8ClN5O/c10-6-1-3-7(4-2-6)15-9(5-8(11)16)12-13-14-15/h1-4H,5H2,(H2,11,16)

InChI-Schlüssel

TXYJESRLJLNFFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=NN=N2)CC(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.